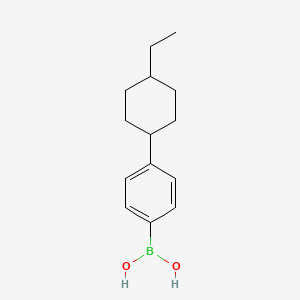

4-(trans-4-Ethylcyclohexyl)phenylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4-(4-ethylcyclohexyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCELWUDZLZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675232 | |

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164220-57-9 | |

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. This compound is a key building block in organic synthesis, particularly valued for its role in creating complex molecular architectures relevant to drug discovery and materials science.

Core Chemical Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a trans-4-ethylcyclohexyl group. Boronic acids are characteristically mild Lewis acids that are stable and easy to handle, making them crucial reagents in modern organic synthesis.[1]

General Information:

| Property | Value | Reference |

| IUPAC Name | (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid | [2] |

| Synonyms | B-[4-(trans-4-ethylcyclohexyl)phenyl]-boronic acid | [3] |

| CAS Number | 164220-57-9 | [3][4][5] |

| Molecular Formula | C₁₄H₂₁BO₂ | [3] |

| Molecular Weight | 232.13 g/mol | [3] |

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White powder or crystal | [5] |

| Purity | Typically ≥95% - 99% | [3][5] |

| Melting Point | Data not consistently available | |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | [1] |

| Storage | Store in a sealed container, often under an inert atmosphere at 2-8°C. | [5][6] |

Reactivity and Applications

The primary utility of this compound stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most efficient methods for forming C-C bonds between sp²-hybridized carbon atoms, essential for synthesizing biaryl and poly-aryl structures.[7][8][9]

Key Applications:

-

Drug Development: The trans-cyclohexylphenyl motif is a common scaffold in medicinal chemistry. This boronic acid serves as a crucial intermediate for synthesizing compounds with potential therapeutic activities. Boronic acids themselves have gained significant interest in medicinal chemistry, with approved drugs like Bortezomib demonstrating their potential.[10] Phenylboronic acid derivatives are also explored for use in drug delivery systems, such as pH-sensitive hydrogels.[11]

-

Liquid Crystals: Biaryl structures containing cyclohexyl rings are fundamental components of many liquid crystal materials. The Suzuki reaction using this compound allows for the precise construction of molecules with the necessary rigidity and electronic properties for liquid crystal displays.[8]

-

Organic Synthesis: It serves as a versatile building block for introducing the 4-(trans-4-ethylcyclohexyl)phenyl group into a wide range of organic molecules.[10]

A general workflow for utilizing this compound in a research context is outlined below.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7][12] The reaction couples an organoboron compound (like this compound) with a halide or triflate in the presence of a palladium catalyst and a base.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst.

Experimental Protocols

Detailed experimental procedures are critical for successful synthesis. Below are representative protocols for the synthesis of a generic arylboronic acid and its subsequent use in a Suzuki coupling reaction.

A. Synthesis of Arylboronic Acids via Grignard Reaction

A common method for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[10]

Methodology:

-

Grignard Formation: To a flame-dried, three-necked flask equipped with a condenser and magnetic stirrer, add magnesium turnings. Add a solution of the corresponding aryl bromide (e.g., 1-bromo-4-(trans-4-ethylcyclohexyl)benzene) in anhydrous THF dropwise. The reaction is initiated, often with gentle heating or a crystal of iodine.

-

Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF. Allow the mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by slowly adding it to a cold aqueous solution of HCl.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often purified by recrystallization or column chromatography.

B. Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling this compound with an aryl bromide.[7][13]

Materials:

-

This compound (1.05 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, ~1-5 mol%)

-

Base (e.g., 2M aqueous Na₂CO₃, ~2.0 equiv.)

-

Solvent (e.g., n-propanol, toluene, or DME)

Methodology:

-

Reaction Setup: In a round-bottomed flask, combine the aryl bromide, this compound, and the solvent.

-

Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

-

Addition of Reagents: Add the palladium catalyst and the aqueous base solution to the mixture under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final biaryl product.[13]

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. parchem.com [parchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. This compound, CasNo.164220-57-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenylboronic acid (CAS 164220-57-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a trans-substituted ethylcyclohexyl group. This unique structural combination makes it a valuable building block in several areas of chemical synthesis, most notably in the development of liquid crystals and as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its application in medicinal chemistry is also an area of growing interest, with boronic acids, in general, being investigated for various therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, key reactions, and potential applications.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific physical constants like melting and boiling points are not consistently reported in the literature for this specific compound.

| Property | Value | Reference |

| CAS Number | 164220-57-9 | [1][2] |

| Molecular Formula | C₁₄H₂₁BO₂ | [3] |

| Molecular Weight | 232.13 g/mol | [3] |

| Appearance | White powder | [4] |

| Purity | Typically ≥95% | [3] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in polar organic solvents like THF, DMF, and alcohols. Poorly soluble in nonpolar solvents like hexanes. | General boronic acid solubility |

Synthesis and Purification

General Synthesis Protocol

The synthesis of this compound typically involves the borylation of a corresponding aryl halide or organometallic reagent. A common approach is the reaction of an organolithium or Grignard reagent, formed from 1-bromo-4-(trans-4-ethylcyclohexyl)benzene, with a trialkyl borate followed by acidic hydrolysis.

Experimental Protocol: Synthesis via Organolithium Reagent

-

Preparation of the Organolithium Reagent: To a solution of 1-bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (1.5 eq) is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified as described in the following section.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Purification

The purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature. Recrystallization and column chromatography are common methods.

Experimental Protocol: Purification by Recrystallization

-

The crude this compound is dissolved in a minimal amount of a hot solvent system, such as a mixture of acetone and water or toluene.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting white crystals are collected by vacuum filtration, washed with a cold solvent (e.g., cold hexanes), and dried under vacuum.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, the benzylic proton of the cyclohexyl ring around 2.5 ppm, and aliphatic protons of the ethyl and cyclohexyl groups in the upfield region of 0.8-2.0 ppm. The protons of the B(OH)₂ group would appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would appear in the 125-140 ppm region. The carbon attached to the boron atom would be expected around 130-135 ppm. Aliphatic carbons of the cyclohexyl and ethyl groups would be found in the 10-50 ppm range.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the boronic acid hydroxyl groups around 3200-3500 cm⁻¹, C-H stretches for the aromatic and aliphatic moieties (2800-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and a B-O stretching vibration around 1350 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (232.13 g/mol ).

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in liquid crystals and pharmaceuticals.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: A reaction vessel is charged with this compound (1.2 eq), an aryl halide (e.g., a bromobenzene derivative, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours, with the progress monitored by techniques like TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Liquid Crystals

The rigid and elongated structure imparted by the trans-ethylcyclohexylphenyl moiety makes this boronic acid a valuable precursor for the synthesis of liquid crystal materials.[8] The resulting biaryl compounds often exhibit desirable mesophase behavior and are used in liquid crystal displays (LCDs).

Potential in Drug Development

While specific biological activities for this compound are not well-documented beyond a general supplier claim of "healing drugs," the broader class of boronic acids has significant applications in medicinal chemistry.[4][9][10] They are known to act as enzyme inhibitors and have been incorporated into approved drugs. The lipophilic ethylcyclohexyl group in this molecule could potentially enhance its membrane permeability and interaction with biological targets. Further research is needed to explore its specific therapeutic potential.

Handling and Safety

Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile synthetic intermediate with established applications in materials science, particularly in the synthesis of liquid crystals. Its utility in organic synthesis is primarily demonstrated through the robust and efficient Suzuki-Miyaura cross-coupling reaction. While its potential in drug discovery remains largely unexplored, the growing interest in boronic acid-containing pharmaceuticals suggests that this compound and its derivatives may find future applications in this field. This guide provides a foundational understanding for researchers and developers working with this valuable chemical building block.

References

- 1. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. parchem.com [parchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, CasNo.164220-57-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID(146862-02-4) 1H NMR [m.chemicalbook.com]

- 6. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Application Data for 4-(trans-4-Ethylcyclohexyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of published spectral data for this specific compound, this guide presents expected spectral data based on the analysis of structurally similar compounds. It also includes detailed experimental protocols for its synthesis and spectral characterization, alongside a visualization of a common application in cross-coupling reactions.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 164220-57-9[1][2][3][4] |

| Molecular Formula | C₁₄H₂₁BO₂[1][2] |

| Molecular Weight | 232.13 g/mol [1][2] |

| Appearance | Expected to be a white to off-white solid[3] |

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on the known spectral properties of analogous 4-substituted phenylboronic acids and cyclohexyl-containing compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 7.8 | d | 2H | Aromatic C-H (ortho to boronic acid) |

| ~ 7.4 - 7.2 | d | 2H | Aromatic C-H (meta to boronic acid) |

| ~ 5.5 - 4.5 | br s | 2H | B(OH)₂ |

| ~ 2.6 - 2.4 | tt | 1H | Cyclohexyl C-H (benzylic) |

| ~ 1.9 - 1.8 | m | 4H | Cyclohexyl C-H (axial) |

| ~ 1.5 - 1.4 | m | 4H | Cyclohexyl C-H (equatorial) |

| ~ 1.3 - 1.1 | m | 1H | Cyclohexyl C-H (on ethyl-substituted carbon) |

| ~ 1.0 - 0.8 | q | 2H | -CH₂-CH₃ |

| ~ 0.8 - 0.7 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 140 | Aromatic C-B |

| ~ 135 - 130 | Aromatic C-H (ortho to boronic acid) |

| ~ 128 - 125 | Aromatic C-H (meta to boronic acid) |

| ~ 130 - 125 | Aromatic C (ipso to cyclohexyl) |

| ~ 45 - 40 | Cyclohexyl C-H (benzylic) |

| ~ 35 - 30 | Cyclohexyl C-H |

| ~ 30 - 25 | Cyclohexyl C-H |

| ~ 30 - 25 | -CH₂-CH₃ |

| ~ 12 - 10 | -CH₂-CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl and ethyl) |

| ~ 1610 - 1580 | Medium | Aromatic C=C stretch |

| ~ 1400 - 1300 | Strong | B-O stretch |

| ~ 1100 - 1000 | Strong | C-B stretch |

| ~ 850 - 800 | Strong | Aromatic C-H out-of-plane bend (para-substituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion |

| 232.16 | [M]⁺ (Calculated for C₁₄H₂₁¹¹BO₂) |

| 214.15 | [M - H₂O]⁺ |

| 187.13 | [M - C₂H₅ - H₂O]⁺ |

| 149.10 | [M - C₆H₁₀ - H₂O]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectral analysis of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling Approach

A plausible synthetic route to this compound involves the Miyaura borylation of a suitable aryl halide.

Materials:

-

1-bromo-4-(trans-4-ethylcyclohexyl)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask, add 1-bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture under a positive pressure of inert gas.

-

The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water.

-

The aqueous layer is acidified with HCl (1 M) to a pH of ~2, leading to the precipitation of the boronic acid.

-

The precipitate is filtered, washed with cold water and hexane, and then dried under vacuum to yield this compound.

Spectral Acquisition Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Carbon NMR spectra are acquired using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) for ESI, or introduced directly for EI.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, scanning over a relevant m/z range.

Application Workflow: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the phenylboronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds.

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) catalyst. This is followed by transmetalation with the boronic acid, a step that is facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[5][6][7] This powerful reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.

References

- 1. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CasNo.164220-57-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. parchem.com [parchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. rose-hulman.edu [rose-hulman.edu]

A Technical Guide to the Commercial Availability and Application of 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, a specialized chemical intermediate. The focus of this document is on its commercial availability, key physicochemical properties, and practical applications in synthetic chemistry, particularly within the context of research and drug development. This guide is intended to serve as a resource for professionals seeking to source and utilize this compound in their laboratory work.

Physicochemical Properties

This compound is an organic compound belonging to the family of arylboronic acids. These compounds are notable for their utility as key building blocks in organic synthesis. The general properties of the compound are summarized below.

| Property | Value |

| CAS Number | 164220-57-9[1][2][3] |

| Molecular Formula | C14H21BO2[2] |

| Molecular Weight | 232.1263 g/mol [2] |

| Appearance | White powder[3] |

| Synonyms | Boronic acid, B-[4-(trans-4-ethylcyclohexyl)phenyl]-[2] |

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The purity and quantities offered can vary, catering to different scales of research and development needs, from laboratory-scale synthesis to pilot-scale production. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Catalog Number | Purity | Available Quantities |

| AbacipharmTech | BD1728728[1] | Not specified | Contact supplier |

| American Custom Chemicals Corporation | Not specified | 95%[2] | 10g[2] |

| Zhejiang Jiuzhou Chem Co., Ltd | Not specified | 99%[3] | Up to 1-100 Metric Ton/Day[3] |

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Research and Drug Development

Arylboronic acids are critical reagents in modern organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of medicinal chemistry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The cyclohexylphenyl moiety of this particular boronic acid allows for the introduction of a bulky, lipophilic group, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The boronic acid functional group itself has gained significant attention in drug discovery.[4][5] The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade), a proteasome inhibitor used in cancer therapy.[4][6] The development of such drugs highlights the importance of novel boronic acid building blocks in creating new therapeutic agents.[4]

Experimental Protocols

The following sections provide generalized methodologies relevant to the handling, quality control, and application of this compound.

Upon receiving a commercial sample, it is standard practice for researchers to verify its identity and purity. The following are typical analytical methods employed for the quality control of arylboronic acids:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. Many suppliers have HPLC systems to ensure quality.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

This protocol outlines a typical procedure for using an arylboronic acid in a Suzuki-Miyaura reaction. The specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the substrate.

-

Reagents and Setup:

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

Solvent:

-

Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution for the base.

-

-

Reaction:

-

Heat the reaction mixture with stirring. Reaction temperatures typically range from 80°C to 110°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove the base and other inorganic salts.

-

Extract the product into an organic solvent (e.g., Ethyl Acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

-

Visualization of Workflows

The following diagrams illustrate the logical flow from sourcing the chemical to its final application and analysis in a research setting.

References

- 1. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CasNo.164220-57-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Suzuki-Miyaura Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate has become indispensable in academic research and the pharmaceutical industry for the synthesis of biaryls, polyolefins, styrenes, and other complex organic molecules. This guide provides a comprehensive overview of the core reagents, their comparative performance, and detailed experimental protocols.

Core Reagents and Their Roles

The success of a Suzuki-Miyaura coupling is contingent on the judicious selection of its key components: the organoboron nucleophile, the electrophilic partner, the catalyst, ligands, and a base.

Organoboron Reagents: The choice of the organoboron reagent is critical and influences the reaction's efficiency and scope. The most common classes are boronic acids, boronic esters, and organotrifluoroborates.

-

Boronic Acids (R-B(OH)₂): These are the most frequently used organoboron reagents due to their commercial availability, general stability, and high reactivity. However, they can be prone to protodeboronation and the formation of cyclic anhydrides (boroxines), which can complicate stoichiometry.

-

Boronic Esters (R-B(OR)₂): Boronic esters, such as pinacol esters, offer greater stability compared to boronic acids, making them easier to handle and purify. They are less reactive than boronic acids and often require hydrolysis in situ to the corresponding boronic acid for efficient transmetalation.

-

Potassium Organotrifluoroborates (R-BF₃K): These crystalline solids are exceptionally stable to air and moisture, offering a significant advantage in terms of handling and storage. They are less prone to protodeboronation than boronic acids and often lead to higher yields and faster reaction times.

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are a class of "caged" boronic acids that exhibit remarkable stability to a wide range of reaction conditions, including anhydrous Suzuki-Miyaura coupling conditions. This stability allows for their use in iterative cross-coupling strategies. The boronic acid can be readily unmasked under mild aqueous basic conditions when needed for the coupling reaction.

Electrophilic Partners: The reactivity of the electrophilic partner is a key factor in the success of the coupling reaction. The general order of reactivity for the leaving group (X) is I > Br > OTf >> Cl.

-

Aryl and Vinyl Halides: Aryl and vinyl iodides and bromides are the most common electrophiles due to their high reactivity. Aryl chlorides are more challenging substrates but are often more readily available and cost-effective. The use of specialized catalyst systems with electron-rich and bulky ligands has enabled the efficient coupling of aryl chlorides.

-

Triflates (OTf): Triflates are excellent leaving groups and serve as effective alternatives to halides.

Catalysts and Ligands: Palladium complexes are the most widely used catalysts for Suzuki-Miyaura coupling. The active catalytic species is a Pd(0) complex, which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂). Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium center, enhancing its reactivity, and influencing the reaction's efficiency. Electron-rich and bulky ligands generally facilitate the key steps of oxidative addition and reductive elimination.

Bases: A base is essential for the activation of the organoboron reagent and to facilitate the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield.

Data Presentation: Comparative Performance of Reagents

The following tables summarize quantitative data from various studies to illustrate the relative performance of different reagents in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Organoboron Reagents in the Coupling of 4-Anisylboron Compounds with 4-Bromoacetophenone

| Organoboron Reagent | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Anisylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2 | 95 | |

| Potassium 4-Anisyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 1 | 98 |

Table 2: Comparison of Aryl Halides in the Coupling with Phenylboronic Acid

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 92 | |

| 4-Bromotoluene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 88 | |

| 4-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

Table 3: Coupling of Various (Hetero)aryl Halides with p-Tolylboronic Acid

| (Hetero)aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 | |

| 2-Chloropyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | |

| 5-Bromothiophene-2-carbaldehyde | Pd/SPhos | SPhos | K₂CO₃ | H₂O/ACN | 37 | 18 | 93 | |

| 4-Chloro-7-azaindole | Pd/SPhos | SPhos | K₂CO₃ | H₂O/ACN | 37 | 18 | 88 |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid using a palladium acetate catalyst and SPhos as the ligand.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, add water, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Chloride with an Arylboronic Acid in Aqueous Media

This protocol describes a mild and environmentally friendly procedure for the coupling of heteroaryl chlorides.

Materials:

-

Heteroaryl chloride (0.1 mmol, 1.0 equiv)

-

p-Tolylboronic acid (0.15 mmol, 1.5 equiv)

-

Potassium carbonate (K₂CO₃, 0.3 mmol, 3.0 equiv)

-

Pd/SPhos G3 precatalyst (5 mol%)

-

Water:Acetonitrile (4:1, 1 mL)

Procedure:

-

In a vial, combine the heteroaryl chloride, p-tolylboronic acid, K₂CO₃, and the Pd/SPhos G3 precatalyst.

-

Add the water:acetonitrile solvent mixture.

-

Stir the reaction mixture at 37 °C for 18 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Protocol 3: Preparation of a Potassium Aryltrifluoroborate from an Arylboronic Acid

This procedure outlines the straightforward conversion of a boronic acid to its more stable trifluoroborate salt.

Materials:

-

Phenylboronic acid (1.0 equiv)

-

Methanol

-

Saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv)

Procedure:

-

Dissolve the phenylboronic acid in methanol.

-

Slowly add the saturated aqueous solution of KHF₂ to the stirring methanolic solution.

-

A white precipitate of potassium phenyltrifluoroborate will form immediately.

-

Stir the mixture for 30 minutes at room temperature.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Mandatory Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding the reaction mechanism.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

This diagram illustrates the three key steps of the Suzuki-Miyaura coupling: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. This sterically hindered boronic acid is a valuable building block in the synthesis of complex molecules, particularly in the development of liquid crystals and novel pharmaceutical agents. The protocols provided herein are based on established methodologies for Suzuki couplings with sterically demanding substrates.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction that joins an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials have made it an indispensable tool in modern organic synthesis.

The use of this compound introduces a bulky lipophilic moiety, which can be advantageous for modulating the physicochemical properties of target molecules in drug discovery and materials science. However, the steric hindrance presented by the trans-4-ethylcyclohexyl group requires careful optimization of reaction conditions to achieve high yields. Key parameters for a successful coupling include the choice of palladium catalyst, ligand, base, and solvent system.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative aryl bromides, 4-bromoanisole and 4-bromotoluene. These conditions are derived from general protocols for sterically hindered Suzuki couplings and provide a strong starting point for optimization.

Table 1: Suzuki Coupling with 4-Bromoanisole

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | ~85-95 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 16 | ~80-90 |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 24 | ~70-80 |

Table 2: Suzuki Coupling with 4-Bromotoluene

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 2-MeTHF/H₂O (10:1) | 100 | 12 | ~85-95 |

| 2 | Pd₂(dba)₃ (1.5) | tBu₃P-HBF₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 18 | ~80-90 |

| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 95 | 24 | ~75-85 |

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with 4-bromoanisole and 4-bromotoluene.

Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole

Materials:

-

This compound (1.2 mmol, 292 mg)

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

Toluene (10 mL)

-

Deionized Water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and deionized water to the flask via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford 4-methoxy-4'-(trans-4-ethylcyclohexyl)-1,1'-biphenyl.

Protocol 2: Suzuki Coupling of this compound with 4-Bromotoluene

Materials:

-

This compound (1.2 mmol, 292 mg)

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

2-Methyltetrahydrofuran (2-MeTHF) (10 mL)

-

Deionized Water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, 4-bromotoluene, Pd(OAc)₂, RuPhos, and K₃PO₄.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add 2-MeTHF and deionized water via syringe.

-

Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion (typically 12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., eluting with hexanes) to yield 4-methyl-4'-(trans-4-ethylcyclohexyl)-1,1'-biphenyl.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. This versatile building block is frequently employed in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials where the introduction of a bulky, lipophilic moiety is desired.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in modern organic synthesis. It facilitates the formation of biaryl compounds, vinylarenes, and polyenes from the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. Key advantages of this reaction include its mild conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.

The general transformation for the Suzuki-Miyaura coupling is as follows:

where Ar and Ar' represent aryl or vinyl groups, and X is a halide (I, Br, Cl) or a triflate.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that optimal conditions may vary depending on the specific substrate and desired outcome.

| Parameter | Typical Range/Value | Notes |

| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides may require more active catalysts and harsher conditions. |

| Boronic Acid | This compound (1.1 - 1.5 equiv) | A slight excess is typically used to ensure complete consumption of the halide. |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/Ligand (1-5 mol%) | Catalyst choice is crucial and may require screening. |

| Ligand (if using Pd(OAc)₂) | Triphenylphosphine (PPh₃), SPhos, XPhos | Buchwald-type ligands are often effective for challenging couplings. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 equiv) | The choice of base can significantly impact the reaction rate and yield. |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂O | Biphasic solvent systems are common to dissolve both organic and inorganic reagents. |

| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or GC-MS. |

| Typical Yield | 70 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

-

This compound

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Reaction: Vigorously stir the mixture and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biphenyl product.

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Phosphine Ligand

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress until the starting material is consumed (typically 6-18 hours).

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing the Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the utilization of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid in two pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This versatile building block is of significant interest in the synthesis of pharmaceuticals and advanced materials, particularly in the development of liquid crystals and other functional organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound serves as an excellent coupling partner with various aryl halides and triflates to introduce the bulky and lipophilic trans-4-ethylcyclohexylphenyl moiety.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Quantitative Data Summary for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | 4-Bromobiphenyl (1.0 equiv) |

| Boronic Acid | 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-ylboronic acid (1.2 equiv) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Base | K₂CO₃ (2.0-3.0 equiv) |

| Solvent | Toluene/Ethanol/H₂O (e.g., 4:1:1 v/v/v) |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Yield | Typically >80% |

Experimental Protocol: Synthesis of 4'-(trans-4-Ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative procedure for the synthesis of a biaryl compound using this compound.

Materials:

-

This compound (1.2 equiv)

-

4-Bromobenzonitrile (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzonitrile, this compound, and potassium carbonate.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 4'-(trans-4-Ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with various amines, or more commonly, the coupling of an amine with an aryl halide bearing the trans-4-ethylcyclohexylphenyl moiety, to synthesize N-aryl amines.

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.

Quantitative Data Summary for Buchwald-Hartwig Amination

The following table provides a general guide to the reaction conditions for the Buchwald-Hartwig amination, as specific examples with this compound or its corresponding aryl halide are not detailed in the provided search results. The conditions can be optimized for specific substrates.

| Parameter | General Condition |

| Aryl Halide | 1-(4-Bromophenyl)-trans-4-ethylcyclohexane (1.0 equiv) |

| Amine | Primary or Secondary Amine (1.1-1.5 equiv) |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |

| Ligand | XPhos, SPhos, or BINAP (2-8 mol%) |

| Base | NaOtBu, KOtBu, or Cs₂CO₃ (1.5-2.5 equiv) |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

| Yield | Typically 70-95% |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl bromide bearing the trans-4-ethylcyclohexylphenyl moiety.

Materials:

-

1-(4-Bromophenyl)-trans-4-ethylcyclohexane (1.0 equiv)

-

Desired amine (e.g., Aniline) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube or a round-bottom flask, add the aryl bromide, the amine, sodium tert-butoxide, and the phosphine ligand.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium precatalyst, Pd₂(dba)₃, under a positive pressure of the inert gas.

-

Add anhydrous toluene via a syringe.

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (2-3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Experimental Workflow

The general workflow for performing and analyzing the products of these cross-coupling reactions is outlined below.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes and Protocols for Solvent Choice in 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a key building block in the synthesis of advanced materials, particularly liquid crystals, and has potential applications in the development of novel pharmaceuticals. Its utility largely stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. The success of these reactions is highly dependent on the choice of solvent, which influences reactant solubility, catalyst activity, and reaction kinetics. These application notes provide a detailed guide to solvent selection for reactions involving this compound, complete with experimental protocols and a comparative analysis of common solvent systems.

The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing biaryl compounds, which are common structural motifs in liquid crystals and biologically active molecules.[1] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. The solvent plays a crucial role in this catalytic cycle, affecting the solubility of the reactants and the inorganic base, as well as the stability and activity of the palladium catalyst.

Solvent Selection and Effects

The choice of solvent is a critical parameter in optimizing Suzuki-Miyaura coupling reactions. Key factors to consider include the polarity of the solvent, its ability to dissolve both the organic substrates and the inorganic base, and its boiling point, which dictates the accessible temperature range for the reaction. For reactions involving this compound, which possesses both a nonpolar alkylcyclohexyl group and a polar phenylboronic acid moiety, a solvent system that can accommodate both is often ideal.

Commonly used solvents for Suzuki-Miyaura reactions can be broadly categorized into polar aprotic solvents, ethereal solvents, aromatic hydrocarbons, and aqueous mixtures. The addition of water to an organic solvent is often beneficial as it can enhance the solubility of the inorganic base and facilitate the crucial transmetalation step in the catalytic cycle.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling

The following table summarizes the performance of various solvent systems in the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile. The data is based on typical results reported in the literature for similar substrates and provides a comparative basis for solvent selection.

| Solvent System | Typical Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Toluene / H₂O (4:1) | Na₂CO₃ | 85 | 4 | >90 | Biphasic system, good for a wide range of substrates.[2] |

| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 80-90 | 3-5 | >90 | Commonly used and effective, but 1,4-dioxane can form peroxides.[3] |

| Tetrahydrofuran (THF) | CsF | Room Temp. | 12 | High | Good for milder reaction conditions, though may be slower.[2] |

| N,N-Dimethylformamide (DMF) | K₂CO₃ | 90-150 | 0.5-2 | Variable | Effective for challenging substrates, but can be difficult to remove. Microwave heating can significantly shorten reaction times.[4] |

Experimental Protocols

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling in a Toluene/Water Biphasic System

This protocol is a robust and generally applicable method for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 10 mL per mmol of aryl bromide)

-

Toluene

-

Deionized water

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and the 2 M aqueous solution of sodium carbonate in a 4:1 ratio (e.g., for 1 mmol of aryl bromide, use 8 mL of toluene and 2 mL of the Na₂CO₃ solution).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 85 °C and stir vigorously for 4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.

Protocol 2: Suzuki-Miyaura Coupling in 1,4-Dioxane/Water

This protocol is another widely used method, often employing potassium carbonate as the base.

Materials:

-

This compound (1.0 to 1.1 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)

-

1,4-Dioxane

-

Deionized water

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a pressure tube or a round-bottom flask with a reflux condenser, combine the aryl bromide (1.0 eq), this compound (1.0-1.1 eq), and the palladium catalyst (2-3 mol%).

-

Add a 4:1 mixture of 1,4-dioxane and the 2 M aqueous K₂CO₃ solution (e.g., for 0.25 mmol of aryl bromide, use 2.5 mL of the solvent mixture).[3]

-

Seal the pressure tube or flush the flask with an inert gas.

-

Heat the reaction mixture to 80-90 °C and stir for 3-5 hours.

-

Monitor the reaction progress by an appropriate analytical technique.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.[3]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

-

Purify the residue by flash chromatography on silica gel to yield the final product.[3]

Mandatory Visualization

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Purification of Biaryl Products from 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. The methodologies outlined are designed to ensure high purity and recovery of the final products, which are often intermediates in the synthesis of liquid crystals and active pharmaceutical ingredients.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. When employing this compound as a coupling partner, the resulting products possess a bulky, non-polar alkylcyclohexyl moiety, which influences their solubility and chromatographic behavior. Proper purification is critical to remove unreacted starting materials, palladium catalyst residues, and boronic acid-derived byproducts. The following sections detail common and effective purification strategies, including extractive work-up, column chromatography, and crystallization.

Data Presentation

The efficiency of a purification protocol is best assessed by quantitative data. The following tables summarize typical parameters and expected outcomes for the purification of biaryl products derived from this compound.

Table 1: Typical Reaction Work-up and Extraction Parameters

| Parameter | Value/Solvent | Notes |

| Quenching Agent | Water, Saturated NH₄Cl | Added to the reaction mixture after completion. |

| Extraction Solvent | Ethyl acetate, Dichloromethane, Toluene | Choice depends on the polarity of the product. Ethyl acetate is a common first choice.[1] |

| Washing Solutions | Water, Brine | To remove inorganic salts and water-soluble impurities. |

| Drying Agent | Anhydrous Na₂SO₄, Anhydrous MgSO₄ | To remove residual water from the organic phase. |

| Expected Recovery | >90% | For the crude product after extraction. |

Table 2: Flash Column Chromatography Parameters and Expected Purity

| Parameter | Value/Solvent System | Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for non-polar to moderately polar compounds. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 90:10) | The non-polar nature of the product suggests a low polarity eluent. The optimal ratio should be determined by TLC. |

| Typical Rf of Product | 0.2 - 0.4 | In the chosen eluent system for optimal separation. |

| Loading Method | Dry loading or Wet loading in minimal solvent | Dry loading is often preferred for better resolution. |

| Post-Purification Purity | >95% (by NMR or LC-MS) | Dependent on the separation efficiency. |

| Recovery Yield | 70-95% | Dependent on loading, fraction collection, and compound stability on silica. |

Table 3: Crystallization Parameters for Final Purification

| Parameter | Solvent System | Notes |

| Solubilizing Solvent | Dichloromethane, Toluene, Hot Ethanol | A solvent in which the compound is soluble at elevated temperatures. |

| Precipitating Solvent | Hexane, Methanol, Water | A solvent in which the compound has low solubility, especially at lower temperatures. |

| Technique | Slow evaporation, Cooling | Slow cooling generally yields larger, purer crystals. |

| Expected Purity | >99% | Recrystallization is a highly effective method for achieving high purity. |

| Expected Recovery | 60-90% | Dependent on the solubility difference at high and low temperatures. |

Experimental Protocols

The following are detailed protocols for the purification of biaryl products from a typical Suzuki-Miyaura coupling reaction involving this compound.

Protocol 1: General Extractive Work-up

-

Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.

-

Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent such as dioxane or THF, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Aqueous Work-up: To the residue, add deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate).[1] Transfer the mixture to a separatory funnel.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with water and then with saturated brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

-

Eluent Selection: Determine the optimal mobile phase composition by running thin-layer chromatography (TLC) on the crude product. A good starting point for these non-polar compounds is a mixture of hexane and ethyl acetate. The ideal eluent system should give the desired product an Rf value between 0.2 and 0.4.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the top of the column.

-

-

Elution: Begin elution with the least polar solvent system determined by TLC. Collect fractions and monitor their composition by TLC. The polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more polar impurities.

-

Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.

Protocol 3: Purification by Crystallization

-